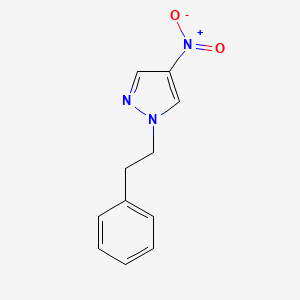

4-Nitro-1-(2-phenylethyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-1-(2-phenylethyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c15-14(16)11-8-12-13(9-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVATOIJLDLEIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=C(C=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Targeted Synthesis of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole

The construction of the this compound scaffold involves the formation of the pyrazole (B372694) ring and the introduction of the nitro group and the phenylethyl substituent. The synthetic strategy is designed to achieve high yields and purity while considering environmentally benign approaches.

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of this compound suggests a few primary disconnection points. The most straightforward approach involves the formation of the pyrazole ring from a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its equivalent.

One plausible retrosynthesis begins by disconnecting the N1-phenylethyl bond, leading to 4-nitropyrazole and a phenylethyl halide or tosylate. The 4-nitropyrazole itself can be obtained from the nitration of pyrazole. An alternative and more common strategy involves the construction of the substituted pyrazole ring directly. This approach disconnects the pyrazole ring to reveal (2-phenylethyl)hydrazine and a suitable three-carbon electrophilic synthon bearing a nitro group. A key precursor in this pathway is often a derivative of malonaldehyde or a related β-dicarbonyl compound.

A common method for pyrazole synthesis is the reaction of a hydrazine with a 1,3-diketone. In this case, (2-phenylethyl)hydrazine would be a key precursor. The corresponding 1,3-dicarbonyl precursor would need to incorporate the nitro group, which can be challenging. A more viable approach is the reaction of (2-phenylethyl)hydrazine with a precursor that allows for subsequent nitration of the pyrazole ring.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically optimized include the choice of solvent, temperature, catalyst, and reaction time. For the synthesis of pyrazoles from hydrazines and 1,3-dicarbonyl compounds, a variety of solvents can be employed, with alcohols such as ethanol (B145695) or methanol (B129727) being common choices.

The use of a catalyst can significantly influence the reaction rate and yield. Acid catalysts are often employed to facilitate the condensation and cyclization steps. The reaction temperature is another critical factor; while some pyrazole syntheses proceed at room temperature, others may require heating to achieve a reasonable reaction rate.

The subsequent nitration of the 1-(2-phenylethyl)-1H-pyrazole intermediate would require careful control of nitrating agents (e.g., a mixture of nitric acid and sulfuric acid) and temperature to ensure selective nitration at the C4 position and to avoid side reactions.

Hypothetical data for the optimization of the synthesis of a related pyrazole is presented in the table below.

| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethanol | None | Reflux | 12 | 65 |

| 2 | Acetic Acid | None | 100 | 6 | 85 |

| 3 | Toluene | p-TsOH | Reflux | 8 | 78 |

| 4 | Ethanol | HCl (cat.) | Reflux | 10 | 82 |

Development of Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods for heterocyclic compounds like pyrazoles. nih.gov Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. researchgate.net

For the synthesis of this compound, several green chemistry approaches could be implemented. These include the use of greener solvents such as water or ethanol, or even performing the reaction under solvent-free conditions. thieme-connect.comthieme-connect.com Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. nih.gov The use of solid acid catalysts that can be easily recovered and reused also aligns with the principles of green chemistry. thieme-connect.com Multi-component reactions, where multiple starting materials react in a single step to form the final product, are also considered a green approach as they reduce the number of synthetic steps and waste generated. researchgate.net

Comparison of Established and Novel Synthetic Routes

Established synthetic routes to pyrazoles typically involve the condensation of hydrazines with 1,3-dicarbonyl compounds. While reliable, these methods can sometimes require harsh reaction conditions and may not be the most atom-economical.

Novel synthetic routes are continuously being developed to address these limitations. These can include transition-metal-catalyzed cross-coupling reactions to form the pyrazole ring or C-H activation methods to introduce substituents. For instance, a palladium-catalyzed coupling of a hydrazine with a dihalovinyl compound could offer an alternative route. Another modern approach is the [3+2] cycloaddition of a diazo compound with an alkyne, which can provide a highly regioselective synthesis of substituted pyrazoles. These newer methods often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to traditional methods.

Derivatization and Functionalization Strategies

Further modification of the this compound core can lead to a diverse range of derivatives with potentially interesting properties. These modifications can be achieved through various chemical transformations, primarily targeting the pyrazole ring.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle, and its reactivity towards electrophilic and nucleophilic substitution is influenced by the substituents present. The electron-withdrawing nitro group at the C4 position deactivates the ring towards electrophilic substitution. However, electrophilic attack, if it occurs, would be directed to the C3 or C5 positions. The N1-phenylethyl group also influences the regioselectivity of these reactions.

Conversely, the electron-deficient nature of the 4-nitropyrazole ring makes it susceptible to nucleophilic aromatic substitution. acs.org A strong nucleophile could potentially displace a suitable leaving group at the C3 or C5 positions. The nitro group itself is generally stable but can be reduced to an amino group, which then opens up a wide range of further functionalization possibilities, such as diazotization followed by substitution. The reduction of the nitro group would also activate the ring towards electrophilic substitution.

| Reaction Type | Reagents | Position of Substitution |

| Electrophilic Substitution (on activated ring) | Br₂, FeBr₃ | C5 |

| Nucleophilic Substitution | NaOMe, MeOH | C5 (with appropriate leaving group) |

| Reduction of Nitro Group | H₂, Pd/C | C4 |

Transformations Involving the Nitro Group

The nitro group at the C4 position of the pyrazole ring is a pivotal functional group that dictates much of the molecule's reactivity. Its electron-withdrawing nature deactivates the pyrazole ring towards electrophilic substitution but makes it a prime candidate for nucleophilic transformations and reductions.

The most significant and widely utilized transformation of the 4-nitro group is its reduction to a 4-amino group. This conversion is a critical step as it transforms the electron-poor pyrazole into an electron-rich system, opening up a vast array of subsequent functionalization possibilities. The reduction can be achieved under various conditions, with catalytic hydrogenation being a common and efficient method. researchgate.netresearchgate.netmdpi.com

Table 1: Representative Conditions for Nitro Group Reduction

| Reducing Agent/System | Solvent(s) | Typical Conditions | Product |

| H₂, Pd/C | Ethanol, Methanol | Room Temperature, 1-3 atm | 4-Amino-1-(2-phenylethyl)-1H-pyrazole |

| SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Reflux | 4-Amino-1-(2-phenylethyl)-1H-pyrazole |

| Fe, NH₄Cl | Ethanol/Water | Reflux | 4-Amino-1-(2-phenylethyl)-1H-pyrazole |

The resulting 4-amino-1-(2-phenylethyl)-1H-pyrazole is a versatile intermediate. researchgate.net The amino group can undergo diazotization to form a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH) at the C4 position. Furthermore, the amino group can react with various electrophiles, such as aldehydes and acyl chlorides, to form imines and amides, respectively, further expanding the molecular diversity. researchgate.net

Modifications of the Phenylethyl Side Chain

The N1-phenylethyl substituent offers another site for molecular modification, primarily on the terminal phenyl ring. As the pyrazole ring is generally considered an electron-withdrawing group, it will act as a deactivating, meta-directing substituent for electrophilic aromatic substitution on the phenylethyl ring.

Potential transformations include nitration, halogenation, or Friedel-Crafts reactions. For instance, treatment with a nitrating mixture (HNO₃/H₂SO₄) would be expected to introduce a nitro group predominantly at the meta-position of the phenyl ring.

Table 2: Plausible Electrophilic Aromatic Substitution Reactions on the Phenylethyl Side Chain

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-1-(2-(3-nitrophenyl)ethyl)-1H-pyrazole |

| Bromination | Br₂, FeBr₃ | 1-(2-(3-Bromophenyl)ethyl)-4-nitro-1H-pyrazole |

| Acylation | CH₃COCl, AlCl₃ | 1-(2-(3-Acetylphenyl)ethyl)-4-nitro-1H-pyrazole |

It is important to note that forcing conditions for these reactions might be necessary due to the deactivating effect of the pyrazole moiety. The ethyl bridge itself is relatively inert, though radical halogenation could potentially occur at the benzylic position under specific conditions.

Annulation Reactions and Formation of Fused Heterocycles

Annulation reactions, which involve the formation of a new ring fused to an existing one, represent a powerful strategy for constructing complex polycyclic systems. For this compound, the most viable pathway to annulation involves prior reduction of the nitro group to the corresponding 4-aminopyrazole. chim.it This amine, ortho to the C5-position of the pyrazole ring, is an excellent precursor for building fused heterocyclic systems like pyrazolo[3,4-b]pyridines, which are of significant interest in medicinal chemistry.

The 4-amino-1-(2-phenylethyl)-1H-pyrazole can act as a binucleophile in condensation reactions with 1,3-dielectrophilic compounds. For example, reaction with β-diketones or β-ketoesters in the presence of an acid catalyst can lead to the formation of pyrazolo[3,4-b]pyridine derivatives through a cyclocondensation reaction. researchgate.net This process typically involves the initial formation of an enamine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic fused system.

Similarly, reactions with other 1,3-dielectrophiles can be envisioned to create a variety of fused systems:

With α,β-unsaturated ketones: Leads to dihydropyrazolo[3,4-b]pyridines, which can be oxidized to the corresponding aromatic pyridines.

With malononitrile (B47326) derivatives: Can be used to construct pyrazolo[3,4-b]pyridines bearing an amino group on the newly formed pyridine (B92270) ring. encyclopedia.pub

These annulation strategies significantly increase the structural complexity and offer pathways to novel compounds with potential biological activities. rsc.orgresearchgate.net

Mechanistic Studies of Synthetic Pathways and Chemical Reactivity

The primary synthetic route to N-substituted pyrazoles is the Knorr pyrazole synthesis and related cyclocondensation reactions. jk-sci.commdpi.comrsc.org The synthesis of this compound would likely involve the condensation of 2-phenylethylhydrazine with a 1,3-dicarbonyl compound containing a precursor to the 4-nitro group, such as nitromalonaldehyde, or by nitrating the resulting pyrazole. google.com

The mechanism of the Knorr synthesis has been studied extensively. researchgate.net It proceeds through the following key steps:

Initial Attack: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hemiaminal intermediate.

Dehydration: The hemiaminal dehydrates to form a hydrazone.

Cyclization: The second nitrogen atom of the hydrazine performs an intramolecular nucleophilic attack on the remaining carbonyl group.

Final Dehydration: A second dehydration step occurs to form the aromatic pyrazole ring.

The regioselectivity of the reaction (i.e., which pyrazole isomer is formed) is controlled by the relative reactivity of the two carbonyl groups and the nucleophilicity of the two nitrogen atoms in the substituted hydrazine. researchgate.net Semi-empirical calculations have suggested that the dehydration of intermediate dihydroxypyrazolidines kinetically controls which isomer is predominantly formed. researchgate.net

Regarding the reactivity of the final compound, electrophilic substitution on the pyrazole ring is heavily disfavored due to the electron-withdrawing nitro group. rrbdavc.org Electrophilic attack, if forced, would preferentially occur at the C4 position in an unsubstituted pyrazole, but since this position is already occupied, the ring is highly deactivated. scribd.com Any electrophilic attack would be directed towards the N-phenylethyl side chain as previously discussed. The mechanistic pathways for the transformations of the nitro group and the annulation reactions follow well-established patterns for aromatic nitro compounds and ortho-amino heterocycles, respectively.

Advanced Structural Elucidation and Spectroscopic Analysis

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy offers profound insights into the molecular architecture of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole, revealing details about its atomic connectivity, functional groups, and conformational arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring, the phenylethyl substituent, and the phenyl group. The protons on the pyrazole ring are anticipated to appear as singlets in the aromatic region. The ethyl bridge protons would likely present as two triplets due to spin-spin coupling. The phenyl group protons would typically show a multiplet in the aromatic region.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms of the pyrazole ring are expected to have characteristic chemical shifts influenced by the electron-withdrawing nitro group. Based on data for other C-nitropyrazoles, the carbon bearing the nitro group (C4) would be significantly deshielded. The carbons of the phenylethyl group and the phenyl ring would also show distinct signals.

¹⁵N NMR spectroscopy, although less common, can offer valuable information about the nitrogen-containing pyrazole ring and the nitro group. The chemical shifts of the pyrazole nitrogens would confirm the substitution pattern, while the nitro group nitrogen would appear at a characteristic downfield shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrazole H-3 | 8.2 - 8.5 | s |

| Pyrazole H-5 | 7.8 - 8.1 | s |

| -CH₂- (ethyl) | 4.4 - 4.6 | t |

| -CH₂- (ethyl) | 3.2 - 3.4 | t |

| Phenyl H (ortho) | 7.2 - 7.4 | m |

| Phenyl H (meta) | 7.2 - 7.4 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrazole C-3 | 135 - 140 |

| Pyrazole C-4 | 145 - 150 |

| Pyrazole C-5 | 120 - 125 |

| -CH₂- (ethyl) | 50 - 55 |

| -CH₂- (ethyl) | 35 - 40 |

| Phenyl C-1 (ipso) | 137 - 140 |

| Phenyl C-2/6 (ortho) | 128 - 130 |

| Phenyl C-3/5 (meta) | 128 - 130 |

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the ¹H and ¹³C NMR signals and determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the adjacent methylene (B1212753) protons of the ethyl bridge, appearing as cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the CH groups in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connectivity between the phenylethyl substituent and the pyrazole ring, for instance, by observing a correlation between the N-CH₂ protons and the C-5 and C-3 carbons of the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. It could reveal through-space interactions between the protons of the phenylethyl group and the pyrazole ring, offering insights into the preferred conformation of the molecule in solution.

Infrared (IR) and Raman Vibrational Spectroscopy

The IR and Raman spectra of this compound are expected to show characteristic absorption bands for the nitro group, the aromatic rings, and the alkyl chain.

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations of the nitro group are expected in the IR spectrum, typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. These are often strong and sharp bands.

Aromatic C-H Stretching: Vibrations corresponding to the C-H stretching of the pyrazole and phenyl rings are anticipated in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching vibrations of the ethyl bridge would appear in the 2850-3000 cm⁻¹ region.

Aromatic C=C and C=N Stretching: The stretching vibrations of the C=C bonds in the phenyl ring and the C=N and C=C bonds in the pyrazole ring are expected in the 1400-1600 cm⁻¹ range.

C-N Stretching: The stretching vibration of the C-N bond connecting the pyrazole ring and the ethyl group, as well as the N-N bond within the pyrazole ring, would be observed in the fingerprint region (below 1400 cm⁻¹).

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C/C=N | Stretch | 1400 - 1600 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the unequivocal confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS provides an experimental mass that can be matched to a single unique molecular formula. For this compound (C₁₁H₁₁N₃O₂), HRMS would be used to verify the exact mass of its molecular ion.

Beyond molecular formula confirmation, mass spectrometry provides critical structural information through the analysis of fragmentation patterns. In electron ionization (EI) or collision-induced dissociation (CID) experiments, the molecular ion breaks down into smaller, characteristic fragment ions. The fragmentation of nitro-substituted pyrazoles is influenced by the presence of both the aromatic pyrazole core and the nitro group. researchgate.net The fragmentation pathways for this compound are expected to involve several key steps:

Loss of Nitro Group Components: A common fragmentation pattern for aromatic nitro compounds involves the loss of oxygen ([M-O]⁺•), nitric oxide ([M-NO]⁺), or the entire nitro group ([M-NO₂]⁺). researchgate.net

Cleavage of the Phenylethyl Chain: The bond between the pyrazole ring and the phenylethyl group, as well as the benzylic C-C bond, are susceptible to cleavage. This can lead to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a hallmark of compounds containing a benzyl (B1604629) moiety.

Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo fragmentation, often characterized by the loss of hydrogen cyanide (HCN). researchgate.netresearchgate.net

A summary of expected key fragments is presented in the table below.

| Proposed Fragment Ion | Description of Neutral Loss | Expected m/z |

|---|---|---|

| [M-NO₂]⁺ | Loss of the nitro group | 171.09 |

| [C₈H₉N₂]⁺ | Benzylic cleavage, loss of C₃H₂NO₂ | 133.08 |

| [C₇H₇]⁺ | Formation of the tropylium ion | 91.05 |

| [M-NO₂-HCN]⁺ | Loss of nitro group followed by pyrazole ring fragmentation | 144.07 |

Solid-State Structural Investigations

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a molecule. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering unambiguous proof of chemical connectivity and stereochemistry.

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Bond Lengths (Å) | The precise distances between atomic nuclei. |

| Bond Angles (°) | The angles formed between three connected atoms. |

| Torsion (Dihedral) Angles (°) | The angles describing the rotation around a central bond, defining molecular conformation. |

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. These forces dictate the crystal's stability, density, and other macroscopic properties. For this compound, several types of interactions are expected to play a role.

| Interaction Type | Atoms Involved | Description |

|---|---|---|

| Weak Hydrogen Bonding | C-H···O | Hydrogen atoms from the pyrazole or phenylethyl groups interacting with the nitro group's oxygen atoms. |

| Weak Hydrogen Bonding | C-H···N | Hydrogen atoms interacting with the nitrogen atoms of the pyrazole ring. |

| π-π Stacking | Pyrazole Ring ↔ Phenyl Ring | Stacking between the aromatic systems of adjacent molecules. |

| Van der Waals Forces | All atoms | General attractive forces contributing to overall crystal cohesion. |

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, and stability. Studies on related compounds, such as 4-halogenated-1H-pyrazoles, have shown they can form different packing motifs (e.g., trimers vs. catemers), indicating a propensity for polymorphism within the pyrazole class. mdpi.com Although no specific polymorphic forms of this compound have been reported, it is conceivable that different crystallization conditions could yield distinct crystal structures.

Co-crystallization is a technique used to design new crystalline solids by combining a target molecule (like this compound) with a second, different molecule known as a "coformer" in a specific stoichiometric ratio. tbzmed.ac.ir This approach is widely used to modify properties such as solubility and stability. The formation of a co-crystal relies on establishing consistent non-covalent interactions (e.g., hydrogen bonds, π-stacking) between the target molecule and the coformer. researchgate.net Potential coformers for this compound could be molecules capable of forming strong interactions with the nitro group or pyrazole ring. While no co-crystallization studies have been specifically performed on this compound, the presence of hydrogen bond acceptors and aromatic rings suggests it could be a viable candidate for such crystal engineering efforts.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry, energy, and electronic properties.

Density Functional Theory (DFT) Studies of Ground State Geometry

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. For 4-Nitro-1-(2-phenylethyl)-1H-pyrazole, DFT would be employed to determine its most stable three-dimensional arrangement, known as the ground state geometry.

This process involves geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. Different combinations of exchange-correlation functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-311++G(d,p)) would be tested to ensure the accuracy and reliability of the calculated geometry. The results of such a study would provide precise bond lengths, bond angles, and dihedral angles for the molecule.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT (Note: This table is illustrative of the type of data that would be generated from DFT calculations and is not based on actual published results for this specific compound.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Lengths (Å) | ||

| C-N (pyrazole) | 1.35 | |

| N-N (pyrazole) | 1.34 | |

| C-NO2 | 1.46 | |

| N-O (nitro) | 1.22 | |

| N-C (ethyl) | 1.47 | |

| **Bond Angles (°) ** | ||

| C-N-N (pyrazole) | 110.0 | |

| N-C-NO2 | 121.0 | |

| C-N-C (ethyl) | 125.0 | |

| Dihedral Angles (°) |

Molecular Orbital Analysis and Charge Distribution

Understanding the distribution of electrons within a molecule is key to predicting its reactivity. Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Furthermore, the calculation of charge distribution, often visualized through a Molecular Electrostatic Potential (MEP) map, would identify the electron-rich and electron-poor regions of this compound. This would highlight potential sites for electrophilic and nucleophilic attack. The nitro group would be expected to be a region of high negative potential, while the hydrogen atoms of the pyrazole (B372694) and phenyl rings would likely show positive potential.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

NMR (Nuclear Magnetic Resonance): Theoretical calculations of ¹H and ¹³C NMR chemical shifts are valuable for structural elucidation. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.

IR (Infrared): The vibrational frequencies and their corresponding intensities can be calculated to predict the IR spectrum. These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching and bending of bonds.

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions and predict the UV-Vis absorption spectra. This provides information about the wavelengths at which the molecule absorbs light, which is related to its electronic structure.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Note: This table is for illustrative purposes and does not represent published data for this specific molecule.)

| Spectrum | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | Pyrazole-H: 7.5-8.5, Phenyl-H: 7.2-7.4, Ethyl-CH2: 3.0-4.5 |

| ¹³C NMR | Chemical Shift (ppm) | Pyrazole-C: 110-140, Phenyl-C: 125-140, C-NO2: 145-155 |

| IR | Vibrational Frequency (cm⁻¹) | C-H stretch: 2900-3100, C=N stretch: 1500-1600, NO2 stretch: 1300-1550 |

| UV-Vis | λmax (nm) | ~280-320 |

Molecular Dynamics (MD) Simulations

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes and interactions with the environment.

Conformational Space Exploration in Solution and Gas Phase

The phenylethyl group attached to the pyrazole ring has rotational freedom, leading to various possible conformations. MD simulations would be used to explore the conformational landscape of this compound in both the gas phase and in different solvents. This would help identify the most stable conformers and the energy barriers between them.

Solvent Effects and Dynamic Behavior

The behavior of a molecule can be significantly influenced by its environment. MD simulations explicitly including solvent molecules (e.g., water, ethanol) would be performed to study the solvent effects on the conformation and dynamics of this compound. Analysis of the simulation trajectories would reveal information about solute-solvent interactions, such as hydrogen bonding, and how the solvent affects the flexibility of the molecule.

Structure-Activity Relationship (SAR) Modeling (Computational)

Computational Structure-Activity Relationship (QSAR) models are pivotal in predicting the biological activity of chemical compounds based on their physicochemical properties. For pyrazole derivatives, these models have been instrumental in identifying key structural features that influence their activity as inhibitors for various enzymes, such as kinases. nih.govresearchgate.net

A hypothetical QSAR study on a series of analogs of this compound would involve calculating various molecular descriptors. These descriptors fall into several categories: electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP). nih.gov For 4-nitropyrazoles, the electron-withdrawing nature of the nitro group at the C4 position significantly influences the electronic properties of the pyrazole ring, which is a critical factor in its interaction with biological targets. nih.gov The phenylethyl group at the N1 position contributes to the molecule's hydrophobicity and steric bulk, which are crucial for fitting into the binding pockets of target proteins.

A resulting QSAR model might be expressed as a linear equation, such as:

pIC₅₀ = β₀ + β₁(LogP) + β₂(LUMO) + β₃(MR)

Where pIC₅₀ is the predicted biological activity, LogP represents hydrophobicity, LUMO (Lowest Unoccupied Molecular Orbital energy) relates to electron-accepting capability, and MR (Molar Refractivity) is a steric parameter. In such a model for kinase inhibitors, a positive coefficient for LogP would suggest that increased hydrophobicity enhances activity, which could be attributed to favorable interactions with nonpolar residues in the ATP-binding pocket. mdpi.com

Table 1: Hypothetical Descriptors for a QSAR Model of Pyrazole Analogs

| Descriptor | Description | Potential Influence on Activity |

|---|---|---|

| LogP | Partition coefficient (octanol/water) | Represents hydrophobicity; often crucial for binding to hydrophobic pockets in enzymes. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons; important for charge-transfer interactions. |

| Dipole Moment | Measure of molecular polarity | Influences long-range electrostatic interactions with the target protein. |

Ligand-Target Interaction Prediction (Computational)

Molecular docking is a primary computational technique used to predict how a ligand, such as this compound, binds to the active site of a target protein. researchgate.net This method models the interactions between the ligand and protein residues, calculating a binding affinity score to estimate the strength of the interaction. semanticscholar.org

For pyrazole derivatives acting as kinase inhibitors, docking studies typically show key interactions within the ATP-binding site. mdpi.com The pyrazole scaffold often acts as a hinge-binder, forming hydrogen bonds with backbone atoms in the hinge region of the kinase. acs.org For the target compound, one of the pyrazole nitrogen atoms could act as a hydrogen bond acceptor, while the NH group of a hinge residue acts as a donor. acs.org

The 4-nitro group, being strongly electron-withdrawing and a potent hydrogen bond acceptor, could form additional stabilizing interactions with donor residues in the active site. The 1-(2-phenylethyl) group would likely occupy a hydrophobic pocket, forming van der Waals and π-π stacking interactions with aromatic residues like phenylalanine or tyrosine. acs.org

Table 2: Predicted Interaction Types for this compound with a Generic Kinase Active Site

| Molecular Moiety | Interacting Protein Residues (Example) | Type of Interaction |

|---|---|---|

| Pyrazole Ring | Hinge Region (e.g., Leu, Val) | Hydrogen Bonding, van der Waals |

| 4-Nitro Group | Solvent-exposed region or specific pocket (e.g., Lys, Arg) | Hydrogen Bonding, Electrostatic |

| Phenylethyl Group | Hydrophobic Pocket (e.g., Phe, Tyr, Leu) | Hydrophobic, π-π Stacking |

Virtual Screening and Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.gov A pharmacophore model for a pyrazole-based kinase inhibitor typically includes features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. acs.org

For this compound, a potential pharmacophore model would consist of:

One or two Hydrogen Bond Acceptors: Represented by the nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro group.

One Aromatic Ring feature: Corresponding to the pyrazole ring itself.

One Hydrophobic feature: Defined by the phenylethyl substituent.

This model could then be used as a 3D query to screen large virtual libraries of compounds to identify novel molecules with a similar arrangement of features, which are predicted to have similar biological activity. acs.orgnih.gov This virtual screening approach significantly narrows down the number of candidates for experimental testing, accelerating the drug discovery process.

Reaction Mechanism Elucidation through Computational Pathways

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms. nih.gov The synthesis of N-substituted pyrazoles can proceed through various routes, with the most common being the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a substituted hydrazine (B178648).

For this compound, a plausible synthetic route involves the reaction of a 1,3-dicarbonyl compound bearing a nitro group with phenethylhydrazine. Computational modeling can map the entire reaction pathway, identifying transition states and intermediates. nih.gov The calculations would likely show a mechanism involving initial nucleophilic attack by the hydrazine on a carbonyl group, followed by cyclization and subsequent dehydration to form the aromatic pyrazole ring. DFT calculations can determine the activation energies for each step, revealing the rate-determining step of the reaction and explaining the observed regioselectivity (i.e., why the phenylethyl group is at the N1 position). organic-chemistry.org

Advanced Studies in Biological Systems Non Clinical, Mechanistic Focus

In Vitro Enzyme Inhibition and Activation Profiling

There is no specific information available in the reviewed literature identifying target enzymes for 4-Nitro-1-(2-phenylethyl)-1H-pyrazole. Consequently, data on the kinetic and mechanistic characterization of its potential enzyme modulation are also absent.

Identification of Target Enzymes

No studies have been published that identify specific enzymatic targets for this compound.

Kinetic and Mechanistic Characterization of Enzyme Modulation

Without identified enzyme targets, no kinetic or mechanistic studies characterizing the modulation of enzyme activity by this compound have been reported.

Receptor Binding and Modulation Studies (In Vitro)

Specific data from in vitro receptor binding assays for this compound are not present in the current body of scientific literature. Therefore, its affinity and selectivity for any given receptor, as well as its impact on receptor-mediated signaling pathways, remain undetermined.

Affinity and Selectivity Assessment

No data regarding the binding affinity or selectivity of this compound for any specific biological receptors have been documented.

Signaling Pathway Investigations

In the absence of identified receptor targets, there have been no investigations into the effects of this compound on downstream signaling pathways.

Cellular Pathway Modulation in Model Systems (In Vitro Cell Lines)

There are no published studies that have investigated the effects of this compound on cellular pathways in in vitro cell line models. While research on other pyrazole (B372694) derivatives has shown effects on cell viability and proliferation in various cancer cell lines, nih.govmdpi.com such data is specific to the compounds tested in those studies and cannot be extrapolated to this compound.

Antiproliferative Activity and Cell Cycle Effects

There is no specific information available in the reviewed literature concerning the antiproliferative activity or the effects on the cell cycle of this compound. While many pyrazole derivatives have been studied for their potential to inhibit cancer cell growth and induce cell cycle arrest, no such studies have been published for this specific compound.

Apoptosis and Autophagy Induction Mechanisms

Similarly, the scientific literature lacks specific details on the ability of this compound to induce apoptosis or autophagy. The mechanisms by which pyrazole derivatives can trigger programmed cell death are a significant area of cancer research, but these have not been explored for the compound .

Modulation of Inflammatory Response Markers

No studies were identified that investigate the modulation of inflammatory response markers by this compound. The anti-inflammatory properties of various pyrazole-containing compounds are well-documented, often involving the inhibition of key inflammatory mediators, but data for this specific molecule is absent.

Antimicrobial and Antiprotozoal Evaluation (In Vitro/In Vivo Animal Models)

A detailed evaluation of the antimicrobial and antiprotozoal activity of this compound is not present in the available scientific literature.

There are no published reports detailing the antibacterial or antifungal spectrum of this compound. While the pyrazole nucleus is a component of some antimicrobial agents, the efficacy of this particular derivative against bacterial and fungal pathogens has not been documented.

Information regarding the activity of this compound against parasitic or viral models is not available. Research into pyrazole derivatives has shown promise in these areas, but this specific compound has not been a subject of such investigations.

Investigation of Neurological Pathway Interactions (In Vitro/In Vivo Animal Models)

There is no information available on the investigation of neurological pathway interactions for this compound in either in vitro or in vivo animal models.

Applications As Chemical Probes and Building Blocks in Advanced Synthesis

Role in Multi-component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product. While no specific MCRs involving 4-Nitro-1-(2-phenylethyl)-1H-pyrazole have been reported, its structure suggests potential participation. The activated nature of the pyrazole (B372694) ring, influenced by the nitro group, could allow it to act as a reactive component in various MCRs, leading to the rapid assembly of complex molecular scaffolds.

Precursor for Complex Heterocyclic Architectures

The nitro group on the pyrazole ring is a key functional handle that can be chemically transformed to pave the way for the synthesis of more complex heterocyclic systems. For instance, the reduction of the nitro group to an amino group would yield 4-amino-1-(2-phenylethyl)-1H-pyrazole. This resulting amine could then serve as a nucleophile in cyclization reactions to build fused heterocyclic rings, such as pyrazolo-pyrimidines or pyrazolo-pyridines, which are common motifs in pharmacologically active compounds.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Precursor | Transformation | Resulting Heterocyclic Core | Potential Applications |

| This compound | Reduction of nitro group to amine | 4-Amino-1-(2-phenylethyl)-1H-pyrazole | Building block for fused heterocycles |

| 4-Amino-1-(2-phenylethyl)-1H-pyrazole | Cyclization with diketones | Pyrazolo[3,4-b]pyridines | Medicinal Chemistry |

| 4-Amino-1-(2-phenylethyl)-1H-pyrazole | Reaction with β-ketoesters | Pyrazolo[3,4-d]pyrimidines | Drug Discovery |

Development of Advanced Fluorescent or Luminescent Probes

The development of fluorescent probes often relies on molecules with specific electronic properties. The 4-nitropyrazole core, being electron-deficient, could potentially act as a fluorophore quencher or a component in a push-pull chromophore system. If the nitro group's electron-withdrawing nature is modulated upon interaction with an analyte, it could lead to a "turn-on" fluorescent response. However, there are currently no published studies detailing the synthesis or evaluation of fluorescent probes based on this compound. The inherent fluorescence of many pyrazole derivatives is often associated with extended conjugation, which is not prominent in this specific molecule.

Utilization in Chemo-sensing and Biosensing Systems

The principles of chemosensing often involve a specific interaction between a sensor molecule and an analyte, which triggers a detectable signal. The nitrogen atoms in the pyrazole ring of this compound could potentially act as binding sites for metal ions. The phenylethyl group might also participate in hydrophobic interactions or π-stacking with target molecules. A sensing event could, in theory, alter the electronic properties of the nitropyrazole system, leading to a colorimetric or electrochemical signal. As with the other applications, specific research on the use of this compound in chemosensing or biosensing systems has not been identified.

Advanced Analytical Methodologies for Compound Detection and Quantification

Chromatographic Method Development (e.g., HPLC, GC-MS)

Chromatographic techniques are paramount for the separation, identification, and quantification of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for this purpose.

High-Performance Liquid Chromatography (HPLC):

A robust Reverse Phase HPLC (RP-HPLC) method can be developed for the routine analysis of this compound. researchgate.netpharmahealthsciences.net The separation is typically achieved on a C18 column, which is effective for retaining and separating moderately polar to nonpolar compounds. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. up.ac.zawjpmr.com The isocratic or gradient elution can be optimized to achieve a good resolution and a reasonable analysis time. A photodiode array (PDA) detector is suitable for monitoring the elution, with the detection wavelength set near the maximum absorbance of the nitroaromatic chromophore, which is anticipated to be in the UV region. up.ac.za

A new, simple, accurate, and precise RP-HPLC method was developed for the estimation of a newly synthesized pyrazolone (B3327878) derivative, (4Z) 3 methyl 1 (4 nitrobenzoyl) 1H pyrazole (B372694) 4,5 dione (B5365651) 4[(4fluorophenyl)hydrazone]. The chromatogram was run through a Luna 5µ C18 (2) 250 × 4.80 mm column, and the mobile phase consisting of acetonitrile and water in a 90:10 ratio was pumped at a flow rate of 0.8mL/min. researchgate.net The optimized wavelength for detection was 237 nm, and the retention time was found to be 7.3 minutes. researchgate.net

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water or Methanol:Water (with potential buffer) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV/PDA (e.g., 230-280 nm) |

| Injection Volume | 10 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the identification of volatile and thermally stable compounds like this compound. The fragmentation pattern of pyrazoles in mass spectrometry is influenced by the substituents on the ring. google.comresearchgate.net For nitropyrazoles, the fragmentation often involves the loss of the nitro group (NO2) and subsequent cleavage of the pyrazole ring. google.com The presence of the phenylethyl group will also lead to characteristic fragments. A comprehensive study on pyrazole fragmentation showed two important processes: the expulsion of HCN from the molecular ion and the [M-H]+ ion, and the loss of N2 from the [M-H]+ ion. google.com However, the presence of a nitro group can alter these fragmentation pathways. google.com

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., DB-5ms, HP-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Spectrophotometric and Spectrofluorometric Detection Techniques

Spectrophotometry:

UV-Visible spectrophotometry is a simple and cost-effective method for the quantification of this compound, provided that the sample matrix is not overly complex. longdom.org The presence of the nitroaromatic system in the molecule results in strong UV absorbance. nih.goviu.edu The absorption maximum for nitroaromatic compounds typically falls in the range of 210-280 nm. nih.govresearchgate.netresearchgate.net The Beer-Lambert law can be applied to determine the concentration of the compound in solution by measuring its absorbance at a specific wavelength. A study on the basicity of nitropyrazoles demonstrated that their UV spectra shift with changes in pH, which allows for their simultaneous spectrophotometric determination. nih.gov

Spectrofluorometry:

While this compound itself is not expected to be strongly fluorescent, spectrofluorometric methods based on fluorescence quenching can be employed for its sensitive detection. acs.orgwestmont.edu Many nitroaromatic compounds are known to be effective quenchers of the fluorescence of various fluorophores. acs.orgwestmont.edu This quenching can occur through mechanisms such as photoinduced electron transfer. acs.org The extent of fluorescence quenching is often proportional to the concentration of the nitroaromatic compound, which forms the basis for quantification. A novel approach based on fluorescence quenching has been presented for the analysis of nitrated explosives, showing that aromatic explosives are more effective quenchers than aliphatic ones. acs.org

| Technique | Principle | Typical Wavelength Range (nm) |

|---|---|---|

| UV-Vis Spectrophotometry | Absorbance of UV-Vis light by the nitroaromatic chromophore. | 210 - 280 |

| Spectrofluorometry (Quenching) | Quenching of a fluorophore's emission by the nitroaromatic compound. | Excitation and emission wavelengths are fluorophore-dependent. |

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer high sensitivity, rapid analysis, and the potential for miniaturization, making them attractive for the detection of this compound. The electroactive nitro group is readily reduced at an electrode surface, providing a basis for its electrochemical determination. acs.orgnih.gov

Various voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV), can be utilized. acs.orgnih.govrsc.org These methods involve applying a potential to a working electrode and measuring the resulting current, which is proportional to the concentration of the analyte. The reduction potential of nitroaromatic compounds is influenced by the other substituents on the aromatic ring. acs.orgnih.gov

The sensitivity and selectivity of electrochemical sensors can be enhanced by modifying the electrode surface with nanomaterials or polymers. rsc.orgacs.org For instance, glassy carbon electrodes modified with mesoporous SiO2 have shown high sensitivity for the cathodic voltammetric detection of nitroaromatic compounds down to the nanomolar level. acs.org A single-run approach using a disposable amperometric sensor strip has been developed for the rapid and sensitive detection of various nitroaromatic compounds. acs.orgnih.gov

| Technique | Principle | Typical Potential Range (V vs. ref. electrode) |

|---|---|---|

| Cyclic Voltammetry (CV) | Measures the current response to a triangular potential waveform. | 0 to -1.5 |

| Differential Pulse Voltammetry (DPV) | Measures current just before and at the end of a potential pulse, enhancing sensitivity. | 0 to -1.5 |

| Square-Wave Voltammetry (SWV) | Applies a square-wave potential waveform, providing rapid and sensitive measurements. | 0 to -1.5 |

Future Research Trajectories and Interdisciplinary Opportunities

Exploration of Sustainable Synthetic Methodologies for 4-Nitro-1-(2-phenylethyl)-1H-pyrazole Analogues

The future synthesis of pyrazole (B372694) derivatives is increasingly geared towards green chemistry principles to minimize environmental impact. researchgate.net Research is actively moving away from hazardous solvents and reagents, exploring sustainable alternatives for the production of analogues of this compound. Key areas of exploration include the use of green solvents, which are typically non-toxic, biodegradable, and derived from renewable sources. researchgate.net Solvents like water and polyethylene (B3416737) glycol (PEG-400) are being investigated to replace traditional organic solvents, often leading to improved reaction rates and simplified product recovery. researchgate.net

Furthermore, catalyst-free and multicomponent reaction (MCR) strategies are gaining prominence. researchgate.net One-pot synthesis protocols, where multiple reaction steps are combined without isolating intermediates, improve efficiency and reduce waste. researchgate.netmdpi.com The use of ultrasonic radiation has been shown to promote the synthesis of highly substituted pyrazoles in green solvents without the need for a catalyst, presenting an energy-efficient and environmentally benign approach. researchgate.net Bio-organic catalysts, such as taurine, are also being employed to facilitate pyrazole synthesis in water, offering a recyclable and non-toxic catalytic system. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives

| Feature | Traditional Synthesis | Sustainable Synthesis |

|---|---|---|

| Solvents | Often volatile organic compounds (VOCs) | Water, PEG-400, Deep Eutectic Solvents researchgate.netresearchgate.net |

| Catalysts | Heavy metals, strong acids/bases | Bio-organic catalysts (e.g., taurine), nanocomposites, catalyst-free methods researchgate.netresearchgate.net |

| Energy Source | Conventional heating | Ultrasonic irradiation, microwave irradiation researchgate.net |

| Approach | Multi-step with intermediate isolation | One-pot, multicomponent reactions (MCRs) researchgate.netmdpi.com |

| Environmental Impact | Higher waste generation, use of hazardous materials | Reduced waste, use of benign and recyclable materials researchgate.netresearchgate.net |

Deeper Mechanistic Elucidation of Biological Interactions at Molecular Level

While pyrazole derivatives are known for a wide spectrum of biological activities—including anti-inflammatory, antimicrobial, and anticancer properties—the precise molecular mechanisms often remain to be fully elucidated. researchgate.netnih.gov Future research on this compound and its analogues will necessitate a deeper dive into their interactions with biological targets. This involves moving beyond preliminary activity screening to detailed mechanistic studies at the molecular level.

A significant opportunity lies in the use of computational chemistry to model these interactions. Techniques such as molecular docking and binding free energy calculations can predict how pyrazole derivatives bind to specific proteins, such as enzymes or receptors. nih.gov For instance, studies on pyrazole derivatives as potential inhibitors of the SARS-CoV-2 main protease have used these methods to identify critical structural features required for effective binding. nih.gov By applying these computational approaches to this compound, researchers can generate hypotheses about its potential biological targets and binding modes, which can then be validated experimentally. This molecular-level understanding is crucial for optimizing the compound's structure to improve efficacy and selectivity for a desired therapeutic effect.

Rational Design and Synthesis of Next-Generation Functionalized Pyrazoles

Rational drug design provides a systematic approach to developing new therapeutic agents, and this strategy is highly applicable to the pyrazole scaffold. nih.gov The process begins with a lead compound, such as this compound, and uses an understanding of its structure-activity relationship (SAR) to design superior analogues. nih.gov By strategically modifying the functional groups on the pyrazole ring and its substituents, chemists can fine-tune the molecule's physicochemical and biological properties. nih.govmdpi.com

The integration of computational tools is central to this process. Molecular docking can screen virtual libraries of pyrazole derivatives against a target protein to prioritize candidates for synthesis. nih.gov This computational pre-screening significantly accelerates the discovery process. nih.gov Following computational design, advanced synthetic methodologies are employed to create these next-generation compounds. mdpi.com Techniques like transition-metal-catalyzed cross-coupling reactions or multicomponent processes allow for the efficient and modular synthesis of a diverse range of functionalized pyrazoles. mdpi.comnih.gov This synergy between computational design and modern synthetic chemistry enables the rapid development of novel pyrazole-based molecules with enhanced potency, selectivity, and pharmacokinetic profiles. nih.gov

Integration of this compound into Advanced Materials Science Research

The field of materials science presents significant interdisciplinary opportunities for nitrated pyrazole compounds. The presence of the nitro group (-NO2) makes this compound and its analogues candidates for development as energetic materials. nih.gov Nitropyrazoles are a class of heterocyclic aromatic compounds known for their high energy content and density, making them suitable for applications as explosives and propellants. nih.govresearchgate.net

Research in this area focuses on synthesizing novel nitropyrazole derivatives and characterizing their energetic properties, such as density (ρ), detonation velocity (D), and thermal stability. nih.govmdpi.com Although mononitropyrazoles often serve as intermediates, further functionalization can lead to high-performance energetic materials. nih.gov For example, introducing additional nitro groups or other energetic moieties can significantly enhance performance. nih.gov The study of related compounds like 4-nitropyrazole (4-NP) provides a baseline for the potential of this class of materials. nih.gov Future work could involve synthesizing analogues of this compound with varied energetic groups and systematically studying how structural modifications impact their material properties for potential use as melt-castable explosives or other advanced energetic systems. mdpi.com

Table 2: Properties of Selected Nitropyrazole Compounds

| Compound | Density (ρ/g·cm⁻³) | Detonation Velocity (D/km·s⁻¹) | Melting Point (Tm/°C) |

|---|---|---|---|

| 4-Nitropyrazole (4-NP) | 1.52 | 6.86 | 163–165 |

| 1-Methyl-4-nitropyrazole (4-MNP) | 1.40 | 6.42 | 82 |

| 3-Nitropyrazole (3-NP) | 1.57 | 7.02 | 174–175 |

| 1-Methyl-3-nitropyrazole (3-MNP) | 1.47 | 6.62 | 80–83 |

Source: Data extracted from a study on nitrated-pyrazoles based energetic compounds. nih.gov

Application of Artificial Intelligence and Machine Learning in Pyrazole Chemistry Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize research in pyrazole chemistry by accelerating discovery and optimizing processes. aimlic.com These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional analysis. aimlic.comarxiv.org In the context of this compound, AI/ML can be applied across the entire research and development pipeline.

One key application is in the development of Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netaimlic.com By training ML algorithms on datasets of known pyrazole derivatives, models can be built to predict the properties of new, unsynthesized analogues, such as their biological activity or energetic performance. nih.govresearchgate.net This allows for the rapid virtual screening of thousands of potential compounds, identifying the most promising candidates for synthesis. nih.gov

Furthermore, AI is being developed to assist in synthetic planning. nih.govacs.org Retrosynthesis programs can propose viable reaction pathways to target molecules, potentially discovering more efficient or sustainable routes than those devised by human chemists. nih.gov The integration of ML with high-throughput experimentation can create automated platforms that design, synthesize, and test new pyrazole derivatives in a closed loop, dramatically accelerating the pace of materials and drug discovery. researchgate.netnih.gov

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Diagnostic signals include the pyrazole C3 proton (δ ~8.30 ppm, singlet) and aromatic phenylethyl protons (δ 7.26–7.19 ppm, multiplet) .

- X-ray crystallography : Software like SHELXL ( ) and ORTEP-3 ( ) are used for structure refinement. For example, reports dihedral angles between pyrazole and aryl rings (e.g., 40.81°), critical for analyzing intramolecular hydrogen bonding and π-π stacking.

- IR spectroscopy : Nitro group vibrations (~1529 cm⁻¹) confirm functionalization .

How do structural modifications (e.g., trifluoromethyl or methoxy groups) affect the compound’s biological activity?

Advanced Research Focus

and 21 suggest that electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance stability and receptor binding affinity. For example:

- Trifluoromethyl groups : Increase lipophilicity (logP) by ~0.5 units, improving blood-brain barrier penetration.

- Methoxy groups : Enhance π-stacking interactions in enzyme active sites (e.g., cyclooxygenase-2).

Structure-activity relationship (SAR) studies require combinatorial libraries of analogs, synthesized via Suzuki-Miyaura couplings or Ullmann reactions, followed by in vitro assays (e.g., IC₅₀ determination).

What challenges arise in computational modeling of this compound’s reactivity, and how are they addressed?

Q. Advanced Research Focus

- Density Functional Theory (DFT) limitations : High spin states of nitro groups complicate transition-state modeling. Hybrid functionals (e.g., B3LYP-D3) with dispersion corrections improve accuracy .

- Solvent effects : Polarizable continuum models (PCM) account for toluene’s dielectric constant in Pd-catalyzed reactions.

- Contradictions : Discrepancies between predicted and experimental regioselectivity (e.g., C5 vs. C3 coupling) may stem from neglected steric effects in simulations.

How can thermal stability and decomposition pathways of this compound be analyzed for safe handling?

Q. Basic Research Focus

- Thermogravimetric Analysis (TGA) : Measures weight loss at elevated temperatures (e.g., decomposition onset ~200°C).

- Differential Scanning Calorimetry (DSC) : Detects exothermic events (e.g., nitro group decomposition at ~250°C).

(analogous compounds) suggests halogenated derivatives decompose via radical pathways, necessitating inert-atmosphere storage.

What role does the phenylethyl group play in modulating solubility and crystallinity?

Advanced Research Focus

The phenylethyl substituent:

- Reduces aqueous solubility : LogP increases by ~1.2 compared to unsubstituted pyrazoles.

- Enhances crystallinity : Promoves π-π interactions, as seen in , where coplanar pyrazole and phenol rings facilitate crystal packing.

Strategies to balance solubility and crystallinity include introducing polar groups (e.g., -OH, -NH₂) or using co-crystallization agents.

What are the limitations of current catalytic systems for large-scale synthesis, and what alternatives exist?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.